molecular formula C22H20FN7O B2505462 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone CAS No. 920230-02-0

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone

Número de catálogo B2505462
Número CAS: 920230-02-0
Peso molecular: 417.448
Clave InChI: BRGCLYFUSPNDIP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound is a derivative of the triazolopyrimidine class . It contains a benzyl group attached to a triazolopyrimidine core, which is further linked to a piperazine ring and a fluorophenyl methanone group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves a one-pot multicomponent reaction of 3-(2-bromo acetyl)coumarins, (44) and ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates .


Molecular Structure Analysis

The molecular structure of the compound includes a triazolopyrimidine core, a benzyl group, a piperazine ring, and a fluorophenyl methanone group .


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature, given its structural similarity to other triazolopyrimidines .

Aplicaciones Científicas De Investigación

1. Antagonist Activity in 5-HT2 and Alpha 1 Receptors

The compound 7b, related to the query chemical, demonstrated potent 5-HT2 antagonist activity, surpassing ritanserin, and did not show alpha 1 antagonist activity in vivo. This suggests its potential in modulating serotonin receptors, impacting neurological and psychiatric conditions (Watanabe et al., 1992).

2. Synthesis of Derivatives for Biological Applications

The synthesis of various derivatives, including the query compound, has been explored, offering a pathway to develop compounds for biological and pharmacological applications. These derivatives have been characterized through elemental analysis and alternative synthetic routes (Abdelhamid et al., 2012).

3. Antimicrobial Activity

Some novel 1,2,4-Triazole derivatives, structurally related to the query compound, exhibited significant antimicrobial activities. This highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

4. Potential Antihypertensive Agents

Compounds structurally similar to the query compound showed promising antihypertensive activity in both in vitro and in vivo studies, indicating their potential as antihypertensive agents (Bayomi et al., 1999).

5. Discovery and Development of Antagonists for P2X7 Receptor

Compounds with a structure related to the query chemical have been found effective as P2X7 receptor antagonists, suggesting their use in treating mood disorders and other conditions related to this receptor (Chrovian et al., 2018).

6. Synthesis of Novel Transformations

The study of novel transformations of amino and carbonyl/nitrile groups in related compounds has led to the synthesis of new ring systems. These findings are crucial in the development of novel pharmaceutical compounds (Pokhodylo et al., 2010).

7. Antibacterial Activity

Triazole analogues of piperazine, including compounds structurally related to the query chemical, displayed significant antibacterial activity against human pathogenic bacteria, indicating their potential as antibacterial agents (Nagaraj et al., 2018).

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not clear, similar compounds have shown a wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Propiedades

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O/c23-18-8-4-7-17(13-18)22(31)29-11-9-28(10-12-29)20-19-21(25-15-24-20)30(27-26-19)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGCLYFUSPNDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.